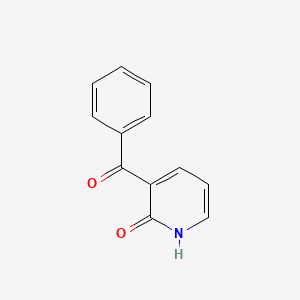

(2-Hydroxypyridin-3-yl)(phenyl)methanone

Beschreibung

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Eigenschaften

IUPAC Name |

3-benzoyl-1H-pyridin-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H9NO2/c14-11(9-5-2-1-3-6-9)10-7-4-8-13-12(10)15/h1-8H,(H,13,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LEXQPRKPXBSYRS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(=O)C2=CC=CNC2=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H9NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50355810 | |

| Record name | (2-hydroxypyridin-3-yl)(phenyl)methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50355810 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

199.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

27039-12-9 | |

| Record name | (2-hydroxypyridin-3-yl)(phenyl)methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50355810 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Structure Elucidation of (2-Hydroxypyridin-3-yl)(phenyl)methanone: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the structural elucidation of (2-hydroxypyridin-3-yl)(phenyl)methanone. Due to the limited availability of direct experimental data for this specific compound, this document leverages established chemical principles and spectroscopic data from analogous structures to present a robust framework for its characterization. The guide covers the critical aspect of tautomerism, predicted spectroscopic data (NMR, IR, MS), a plausible synthetic protocol, and detailed experimental methodologies. All quantitative data is summarized in clear, tabular formats, and logical relationships are visualized using Graphviz diagrams to facilitate understanding.

Molecular Structure and Tautomerism

This compound is a heterocyclic ketone with the chemical formula C₁₂H₉NO₂ and a molecular weight of 199.21 g/mol . A crucial aspect of its structure is the existence of a tautomeric equilibrium between the 2-hydroxypyridine form and the 2-pyridone form. This equilibrium is highly dependent on the solvent environment.[1][2] Non-polar solvents tend to favor the 2-hydroxypyridine tautomer, while polar solvents, through hydrogen bonding, stabilize the 2-pyridone tautomer.[1][3] This phenomenon is critical for the correct interpretation of spectroscopic data, as the observed spectrum may represent one tautomer or a mixture of both.

References

An In-depth Technical Guide on the Physicochemical Properties of (2-Hydroxypyridin-3-yl)(phenyl)methanone

For Researchers, Scientists, and Drug Development Professionals

Abstract

(2-Hydroxypyridin-3-yl)(phenyl)methanone, a heterocyclic ketone, belongs to the 2-pyridone class of compounds. This technical guide provides a comprehensive overview of its physicochemical properties, a detailed experimental protocol for its synthesis, and a summary of the known biological activities of related compounds. Due to the limited availability of direct experimental data for this specific molecule, some properties are predicted or inferred from closely related analogs. This document aims to serve as a valuable resource for researchers and professionals engaged in drug discovery and development involving pyridinone scaffolds.

Physicochemical Properties

The physicochemical properties of this compound are crucial for understanding its behavior in biological systems and for designing experimental studies. The data, both experimental and predicted, are summarized in the table below.

| Property | Value | Source | Notes |

| Molecular Formula | C₁₂H₉NO₂ | --INVALID-LINK--[1] | - |

| Molecular Weight | 199.21 g/mol | --INVALID-LINK--[1] | - |

| Melting Point | 225-227 °C (for 2-hydroxy-3-phenylpyridine) | --INVALID-LINK--[2] | This is an experimental value for a closely related structural isomer and can be considered an estimate for the target compound. |

| Boiling Point | 417.1 ± 38.0 °C | --INVALID-LINK--[2] | This is a predicted value for the closely related structural isomer, 2-hydroxy-3-phenylpyridine. |

| pKa | 11.80 ± 0.10 | --INVALID-LINK--[2] | This is a predicted value for the acidic proton of the hydroxyl group on the pyridine ring of the related compound 2-hydroxy-3-phenylpyridine. The pKa of 3-hydroxypyridin-4-ones can be predicted with high accuracy using computational methods[3][4]. |

| LogP | Predicted values for related compounds vary | - | The LogP for 3-benzoylpyridine is 1.9, while for (6-(Isopropylamino)pyridin-3-yl)(phenyl)methanone it is 3.3[5]. This suggests the LogP of the target compound is likely to be in a similar range. |

| Water Solubility | Not experimentally determined | - | Based on the presence of both polar (hydroxyl, ketone, pyridine nitrogen) and nonpolar (phenyl ring) groups, moderate solubility in water can be anticipated. The parent compound, 2-pyridone, is soluble in water[6]. |

| Tautomerism | Exists in tautomeric equilibrium | --INVALID-LINK--, --INVALID-LINK--[1][6] | The compound can exist as both the 2-hydroxypyridine and the 2-pyridone tautomer. The equilibrium is solvent-dependent, with polar solvents favoring the 2-pyridone form[1][6]. |

Experimental Protocols: Synthesis

Proposed Synthesis of this compound

This proposed protocol is based on analogous syntheses of related compounds and may require optimization.

Step 1: Diazotization of 2-Aminonicotinic Acid to form 2-Hydroxynicotinic Acid

-

Reaction Setup: In a three-necked round-bottom flask equipped with a mechanical stirrer, a dropping funnel, and a thermometer, dissolve 2-aminonicotinic acid in an aqueous solution of a strong acid (e.g., sulfuric acid). Cool the mixture to 0-5 °C in an ice-salt bath.

-

Diazotization: Slowly add a solution of sodium nitrite in water dropwise to the cooled solution, maintaining the temperature below 5 °C. The reaction progress can be monitored by testing for the presence of nitrous acid with starch-iodide paper.

-

Hydrolysis: After the addition is complete, allow the reaction mixture to stir at a low temperature for a specified time, then warm it to room temperature and subsequently heat to induce hydrolysis of the diazonium salt to the hydroxyl group. The evolution of nitrogen gas will be observed.

-

Isolation: Cool the reaction mixture and isolate the precipitated 2-hydroxynicotinic acid by filtration. Wash the solid with cold water and dry under vacuum.

Step 2: Conversion of 2-Hydroxynicotinic Acid to the Acid Chloride

-

Reaction Setup: In a flask equipped with a reflux condenser and a gas outlet to a trap, suspend 2-hydroxynicotinic acid in an excess of thionyl chloride.

-

Reaction: Gently reflux the mixture until the solid has completely dissolved and the evolution of sulfur dioxide and hydrogen chloride gases has ceased.

-

Isolation: Remove the excess thionyl chloride by distillation under reduced pressure to obtain the crude 2-hydroxynicotinoyl chloride.

Step 3: Friedel-Crafts Acylation with Benzene

-

Reaction Setup: In a three-necked flask equipped with a mechanical stirrer, a dropping funnel, and a reflux condenser, suspend anhydrous aluminum chloride in dry benzene under an inert atmosphere (e.g., nitrogen or argon).

-

Acylation: Cool the suspension in an ice bath and slowly add a solution of 2-hydroxynicotinoyl chloride in dry benzene dropwise.

-

Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and then heat under reflux for several hours to drive the reaction to completion.

-

Workup: Cool the reaction mixture and carefully pour it onto a mixture of crushed ice and concentrated hydrochloric acid. Separate the organic layer, and extract the aqueous layer with a suitable organic solvent (e.g., dichloromethane).

-

Purification: Combine the organic extracts, wash with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel or by recrystallization from a suitable solvent system to yield this compound.

Biological Activities and Potential Applications

Direct studies on the biological activity of this compound are limited. However, the broader class of 3-hydroxypyridine derivatives has been shown to possess a range of biological activities. These compounds are of interest to medicinal chemists due to their structural similarity to endogenous molecules and their ability to interact with various biological targets.

-

CNS Activity: Derivatives of 3-hydroxypyridine have been reported to exhibit a broad spectrum of psychotropic effects, including anti-aggressive and anticonvulsant actions. They have also been shown to have antihypoxic and antiamnestic effects in animal models[3].

-

Enzyme Inhibition: The pyridine ring is a common scaffold in enzyme inhibitors. The structural features of this compound, particularly the hydroxyl and keto groups, suggest potential for interaction with the active sites of various enzymes, such as kinases or metalloenzymes[7].

-

Antiviral and Antimicrobial Potential: Many pyridine derivatives have been investigated for their antiviral and antimicrobial properties[8]. The specific substitution pattern of the target compound could confer activity against various pathogens.

Further research is required to elucidate the specific biological targets and mechanisms of action of this compound.

Visualization of Experimental Workflow

The following diagram illustrates a logical workflow for the synthesis and purification of this compound, as detailed in the experimental protocol section.

Caption: Synthetic and purification workflow for this compound.

Conclusion

This compound is a molecule of interest with potential applications in medicinal chemistry. This technical guide has summarized its key physicochemical properties, proposed a detailed synthetic protocol, and outlined the known biological activities of related compounds. While there is a need for more direct experimental data on this specific compound, the information provided herein serves as a solid foundation for future research and development efforts.

References

- 1. (2-Hydroxy-pyridin-3-yl)-phenyl-methanone | 27039-12-9 | CBA03912 [biosynth.com]

- 2. 2-HYDROXY-3-PHENYLPYRIDINE | 24228-13-5 [amp.chemicalbook.com]

- 3. Prediction of Absolute Hydroxyl pKa Values for 3-Hydroxypyridin-4-ones - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Prediction of 3-hydroxypyridin-4-one (HPO) hydroxyl pKa values. | Semantic Scholar [semanticscholar.org]

- 5. (6-(Isopropylamino)pyridin-3-yl)(phenyl)methanone | C15H16N2O | CID 102546541 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. 2-Pyridone - Wikipedia [en.wikipedia.org]

- 7. Organic Syntheses Procedure [orgsyn.org]

- 8. 3-Hydroxypyridine | C5H5NO | CID 7971 - PubChem [pubchem.ncbi.nlm.nih.gov]

An In-depth Technical Guide on (2-Hydroxypyridin-3-yl)(phenyl)methanone (CAS: 27039-12-9)

For Researchers, Scientists, and Drug Development Professionals

Abstract

(2-Hydroxypyridin-3-yl)(phenyl)methanone, also known as 3-benzoyl-1H-pyridin-2-one, is a heterocyclic ketone belonging to the versatile 2-pyridone class of compounds. The 2-pyridone scaffold is a prominent feature in numerous biologically active molecules and approved pharmaceuticals, exhibiting a wide array of activities including antimicrobial, anti-inflammatory, and anticancer properties. This technical guide provides a comprehensive overview of the available scientific information on this compound, focusing on its chemical synthesis, physicochemical characteristics, and potential pharmacological applications. Detailed experimental protocols for its synthesis and for the evaluation of its cytotoxic effects are presented to facilitate further research and development.

Chemical Identity and Physicochemical Properties

This compound is a molecule of significant interest due to the established biological importance of the 2-pyridone ring system. While specific experimental data for this particular compound is limited in publicly available literature, its fundamental properties can be summarized.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| CAS Number | 27039-12-9 | Commercial Suppliers |

| Molecular Formula | C₁₂H₉NO₂ | Calculated |

| Molecular Weight | 199.21 g/mol | Calculated |

| Appearance | Off-white to pale yellow solid (predicted) | Inferred |

| Melting Point | Not reported | - |

| Boiling Point | Not reported | - |

| Solubility | Sparingly soluble in water; Soluble in organic solvents like DMSO, DMF, and alcohols (predicted) | Inferred |

Note: Some properties are predicted based on the general characteristics of similar 2-pyridone derivatives due to the absence of specific experimental data in the cited literature.

Synthesis and Purification

While a direct and detailed experimental protocol for the synthesis of this compound is not explicitly available in the reviewed literature, a plausible synthetic route can be proposed based on established methods for the preparation of substituted 2-pyridones. A potential two-step approach, adapted from the synthesis of related 5-aroyl-2-aryl-3-hydroxypyridin-4(1H)-ones, is outlined below.[1]

Proposed Synthetic Pathway

A feasible synthetic route may involve the initial acylation of a suitable 2-hydroxypyridine precursor, followed by any necessary functional group manipulations. A potential starting point could be the Friedel-Crafts acylation of 2-hydroxypyridine, though the electron-rich nature of the ring and the presence of the hydroxyl group can lead to challenges with selectivity and catalyst poisoning.[2]

A more controlled synthesis might involve the construction of the pyridone ring from acyclic precursors.

dot

Caption: Proposed general synthetic workflow.

Experimental Protocol: Synthesis of a 3-Acyl-4-hydroxypyridin-2(1H)-one Derivative (Illustrative)

This protocol is adapted from the synthesis of 5-aroyl-2-aryl-3-hydroxypyridin-4(1H)-ones and serves as a representative example of pyridone synthesis.[1]

Step 1: Formation of the Pyridone Ring

-

Dissolve the starting pyrone (1 equivalent) in glacial acetic acid.

-

Add ammonium acetate (4 equivalents).

-

Stir the resulting mixture at 100 °C for 3 hours.

-

After cooling, add excess water to precipitate the product.

-

Filter the precipitate and recrystallize from a suitable solvent like toluene to obtain the pyridone derivative.

Step 2: Debenzylation (if applicable)

-

To a solution of the benzylated pyridone in anhydrous acetonitrile, add sodium iodide (3 equivalents) and trimethylsilyl chloride (3 equivalents) to generate TMSI in situ.

-

Stir the reaction mixture at room temperature until the reaction is complete (monitored by TLC).

-

Quench the reaction with a saturated solution of sodium thiosulfate.

-

Extract the product with an organic solvent (e.g., ethyl acetate).

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Recrystallize the crude product to obtain the final 3-hydroxypyridin-4(1H)-one.

Spectral Characterization

Table 2: Predicted Spectroscopic Data for this compound

| Technique | Predicted Chemical Shifts / Frequencies |

| ¹H NMR | Aromatic protons of the phenyl group (multiplet, ~7.4-7.8 ppm). Protons of the pyridone ring (multiplets, ~6.0-8.0 ppm). A broad singlet for the N-H proton (>10 ppm). A singlet for the O-H proton (variable). |

| ¹³C NMR | Carbonyl carbon (~190-200 ppm). Aromatic and pyridone ring carbons (~100-160 ppm). |

| IR Spectroscopy | C=O stretching (ketone, ~1650-1680 cm⁻¹). C=O stretching (pyridone, ~1630-1660 cm⁻¹). O-H and N-H stretching (broad, ~3000-3400 cm⁻¹). Aromatic C-H stretching (~3000-3100 cm⁻¹). |

Biological Activity and Potential Applications

While no specific biological studies have been published for this compound, the broader class of 2-pyridone derivatives is well-documented for its diverse pharmacological activities. These compounds are known to exhibit:

-

Anticancer Activity: Many 2-pyridone derivatives have demonstrated significant cytotoxicity against various cancer cell lines.[3][4][5][6][7] Their mechanisms of action are often attributed to the inhibition of key cellular processes, such as cell cycle progression and the induction of apoptosis.

-

Antimicrobial Activity: The 2-pyridone scaffold is also a key component in a number of compounds with antibacterial and antifungal properties.[8][9][10][11][12]

-

Anti-inflammatory Activity: Certain derivatives have shown potential as anti-inflammatory agents.

Given these precedents, this compound is a promising candidate for screening in these therapeutic areas.

Potential Signaling Pathways in Cytotoxicity

Based on the known mechanisms of other cytotoxic agents and related heterocyclic compounds, this compound could potentially induce cell death through various signaling pathways. A generalized schematic of potential apoptosis induction is presented below.

dot

References

- 1. elar.urfu.ru [elar.urfu.ru]

- 2. Friedel–Crafts reaction - Wikipedia [en.wikipedia.org]

- 3. Three novel piperidones exhibit tumor-selective cytotoxicity on leukemia cells via protein degradation and stress-mediated mechanisms - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Cytotoxic effects of pyridino[2,3-f]indole-4,9-diones on human tumor cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. tandfonline.com [tandfonline.com]

- 6. researchgate.net [researchgate.net]

- 7. Design, synthesis and biological evaluations of novel pyridone-thiazole hybrid molecules as antitumor agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Synthesis and Biological Evaluation of 3-(Pyridine-3-yl)-2-Oxazolidinone Derivatives as Antibacterial Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

- 10. Study of the antibacterial and antifungal activities of synthetic benzyl bromides, ketones, and corresponding chalcone derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. mdpi.com [mdpi.com]

An In-depth Technical Guide to the Synthesis and Characterization of 3-Benzoyl-2-hydroxypyridine

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Benzoyl-2-hydroxypyridine is a heterocyclic compound of interest due to its structural motifs, which are prevalent in medicinal chemistry and materials science. The combination of a pyridine ring, a hydroxyl group, and a benzoyl moiety suggests potential applications as a versatile intermediate in the synthesis of more complex molecules, including potential pharmaceutical agents and ligands for metal catalysis. The 2-hydroxypyridine core exists in tautomeric equilibrium with its corresponding 2-pyridone form, a feature that can influence its chemical reactivity and biological activity. This guide outlines a plausible synthetic pathway and provides predicted analytical data to aid researchers in the synthesis and identification of this target compound.

Proposed Synthetic Pathway

A logical and efficient synthesis of 3-benzoyl-2-hydroxypyridine can be envisioned through a two-step process commencing from the commercially available 2-chloronicotinic acid. This proposed route involves an initial Friedel-Crafts acylation to introduce the benzoyl group, followed by a nucleophilic aromatic substitution to install the hydroxyl group.

The overall proposed reaction scheme is as follows:

Caption: Proposed synthetic workflow for 3-benzoyl-2-hydroxypyridine.

Experimental Protocols

Step 1: Synthesis of 2-Chloro-3-benzoylpyridine

This step involves the conversion of 2-chloronicotinic acid to its corresponding acid chloride, followed by a Friedel-Crafts acylation of benzene.

a) Preparation of 2-Chloronicotinoyl Chloride

-

To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 2-chloronicotinic acid (1 equivalent).

-

Add thionyl chloride (SOCl₂, 3-5 equivalents) in excess, which also serves as the solvent.

-

Optionally, a catalytic amount of N,N-dimethylformamide (DMF) can be added to facilitate the reaction.

-

Heat the reaction mixture to reflux (approximately 75-80 °C) for 2-3 hours. The reaction progress can be monitored by the cessation of gas (SO₂ and HCl) evolution.

-

After the reaction is complete, remove the excess thionyl chloride by distillation under reduced pressure. The crude 2-chloronicotinoyl chloride, a liquid or low-melting solid, is typically used in the next step without further purification.

b) Friedel-Crafts Acylation

-

In a separate three-necked flask equipped with a dropping funnel, a mechanical stirrer, and a nitrogen inlet, add anhydrous aluminum chloride (AlCl₃, 1.2 equivalents) to anhydrous benzene (solvent and reactant).

-

Cool the mixture in an ice bath to 0-5 °C.

-

Dissolve the crude 2-chloronicotinoyl chloride from the previous step in a minimal amount of anhydrous benzene and add it to the dropping funnel.

-

Add the acid chloride solution dropwise to the stirred benzene/AlCl₃ suspension while maintaining the temperature below 10 °C.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 12-16 hours.

-

Quench the reaction by carefully pouring the mixture onto crushed ice containing concentrated hydrochloric acid.

-

Transfer the mixture to a separatory funnel. Separate the organic layer and extract the aqueous layer with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).

-

Combine the organic layers, wash with saturated sodium bicarbonate solution and then with brine.

-

Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

-

Purify the crude 2-chloro-3-benzoylpyridine by column chromatography on silica gel or by recrystallization.

Step 2: Synthesis of 3-Benzoyl-2-hydroxypyridine

This step involves the nucleophilic aromatic substitution of the chlorine atom with a hydroxyl group.

-

In a round-bottom flask, dissolve the purified 2-chloro-3-benzoylpyridine (1 equivalent) in a suitable solvent such as dioxane or dimethyl sulfoxide (DMSO).

-

Add an aqueous solution of sodium hydroxide or potassium hydroxide (2-3 equivalents).

-

Heat the reaction mixture to 100-120 °C and monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature and neutralize it with an aqueous acid solution (e.g., 1M HCl) to a pH of approximately 7.

-

The product may precipitate upon neutralization. If so, collect the solid by filtration.

-

If the product remains in solution, extract the aqueous mixture with a suitable organic solvent (e.g., ethyl acetate).

-

Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude 3-benzoyl-2-hydroxypyridine by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) to obtain the final product.

Predicted Characterization Data

The following table summarizes the predicted characterization data for 3-benzoyl-2-hydroxypyridine. These values are estimated based on the analysis of its structure and comparison with similar known compounds.

| Analysis | Predicted Data |

| Molecular Formula | C₁₂H₉NO₂ |

| Molecular Weight | 199.21 g/mol |

| Appearance | White to off-white crystalline solid |

| Melting Point | 140-150 °C |

| ¹H NMR (400 MHz, DMSO-d₆) | δ 11.0-12.0 (br s, 1H, OH), 8.0-8.2 (m, 2H, ortho-benzoyl H), 7.8-7.9 (dd, 1H, H-6 pyridine), 7.6-7.7 (m, 1H, para-benzoyl H), 7.5-7.6 (m, 2H, meta-benzoyl H), 7.4-7.5 (dd, 1H, H-4 pyridine), 6.4-6.5 (t, 1H, H-5 pyridine) |

| ¹³C NMR (100 MHz, DMSO-d₆) | δ 195.0 (C=O), 163.0 (C-2 pyridine), 145.0 (C-6 pyridine), 140.0 (C-4 pyridine), 138.0 (ipso-benzoyl C), 133.0 (para-benzoyl C), 129.0 (meta-benzoyl C), 128.5 (ortho-benzoyl C), 120.0 (C-3 pyridine), 108.0 (C-5 pyridine) |

| IR (KBr, cm⁻¹) | 3200-2800 (broad, O-H stretch), 1650 (C=O stretch, ketone), 1600, 1580, 1450 (C=C and C=N aromatic ring stretches) |

| Mass Spectrometry (ESI+) | m/z 200.0657 [M+H]⁺ |

Logical Relationships and Workflow Visualization

The following diagram illustrates the logical progression of the experimental workflow, from starting materials to the final purified product, including the key processes involved.

Caption: Experimental workflow for the synthesis of 3-benzoyl-2-hydroxypyridine.

Safety Considerations

-

Thionyl chloride is corrosive and reacts violently with water. It should be handled in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including gloves and safety glasses, should be worn.

-

Aluminum chloride is a water-sensitive and corrosive solid. It should be handled in a dry environment. The quenching of the Friedel-Crafts reaction is highly exothermic and should be performed with caution.

-

Benzene is a known carcinogen and is flammable. Its use should be minimized, and all operations should be conducted in a fume hood.

-

Strong acids and bases (HCl, NaOH) are corrosive and should be handled with care.

Researchers should consult the Safety Data Sheets (SDS) for all reagents before commencing any experimental work. A thorough risk assessment should be conducted for all procedures.

Spectroscopic and Synthetic Profile of (2-Hydroxypyridin-3-yl)(phenyl)methanone: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Chemical Structure and Properties

(2-Hydroxypyridin-3-yl)(phenyl)methanone is a heterocyclic ketone with the molecular formula C₁₂H₉NO₂ and a molecular weight of 199.21 g/mol . The structure features a phenyl ketone substituent at the 3-position of a 2-hydroxypyridine ring. The presence of the hydroxyl group on the pyridine ring introduces the possibility of keto-enol tautomerism, where the compound can exist in equilibrium with its 2-pyridone form. The spectroscopic data presented here assumes the predominance of the hydroxypyridine tautomer.

Predicted Spectroscopic Data

The following tables summarize the predicted quantitative data for the NMR, IR, and MS analysis of this compound. These predictions are based on established principles of spectroscopy and analysis of structurally similar compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: Predicted ¹H NMR Data (500 MHz, CDCl₃)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~12.0 - 13.0 | br s | 1H | -OH |

| ~8.0 - 8.2 | m | 2H | H-2', H-6' (ortho-protons of phenyl ring) |

| ~7.8 - 7.9 | dd | 1H | H-6 (pyridine ring) |

| ~7.5 - 7.7 | m | 1H | H-4' (para-proton of phenyl ring) |

| ~7.4 - 7.5 | m | 2H | H-3', H-5' (meta-protons of phenyl ring) |

| ~7.2 - 7.3 | dd | 1H | H-4 (pyridine ring) |

| ~6.3 - 6.4 | t | 1H | H-5 (pyridine ring) |

Table 2: Predicted ¹³C NMR Data (125 MHz, CDCl₃)

| Chemical Shift (δ, ppm) | Assignment |

| ~195 - 200 | C=O (ketone) |

| ~160 - 165 | C-2 (C-OH of pyridine ring) |

| ~145 - 150 | C-6 (pyridine ring) |

| ~138 - 142 | C-4 (pyridine ring) |

| ~135 - 138 | C-1' (ipso-carbon of phenyl ring) |

| ~133 - 136 | C-4' (phenyl ring) |

| ~128 - 130 | C-2', C-6' (phenyl ring) |

| ~127 - 129 | C-3', C-5' (phenyl ring) |

| ~118 - 122 | C-3 (pyridine ring) |

| ~110 - 115 | C-5 (pyridine ring) |

Infrared (IR) Spectroscopy

Table 3: Predicted IR Absorption Bands

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3200 - 2800 | Broad | O-H stretch (intramolecular hydrogen bonding) |

| ~3060 | Medium | C-H stretch (aromatic) |

| ~1640 | Strong | C=O stretch (ketone, conjugated) |

| ~1600, ~1580, ~1450 | Medium-Strong | C=C and C=N stretches (aromatic rings) |

| ~1250 | Medium | C-O stretch (hydroxyl) |

| ~750, ~700 | Strong | C-H bend (out-of-plane, monosubstituted benzene) |

Mass Spectrometry (MS)

Table 4: Predicted Mass Spectrum Fragmentation

| m/z | Relative Intensity | Assignment |

| 199 | High | [M]⁺ (Molecular ion) |

| 122 | Medium | [M - C₆H₅]⁺ (Loss of phenyl group) |

| 105 | Very Strong | [C₆H₅CO]⁺ (Benzoyl cation) |

| 77 | Strong | [C₆H₅]⁺ (Phenyl cation) |

Experimental Protocols

The following are hypothetical, yet detailed, experimental protocols for the synthesis and spectroscopic analysis of this compound.

Synthesis: Friedel-Crafts Acylation

-

Reaction Setup: To a flame-dried 250 mL three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a nitrogen inlet, add anhydrous aluminum chloride (AlCl₃, 2.5 equivalents). Suspend the AlCl₃ in anhydrous dichloromethane (DCM, 100 mL).

-

Addition of Reactants: Cool the suspension to 0 °C in an ice bath. In a separate flask, dissolve 2-hydroxypyridine (1.0 equivalent) and benzoyl chloride (1.1 equivalents) in anhydrous DCM (50 mL).

-

Reaction: Add the solution of 2-hydroxypyridine and benzoyl chloride dropwise to the AlCl₃ suspension over 30 minutes with vigorous stirring. After the addition is complete, allow the reaction mixture to warm to room temperature and then reflux for 4-6 hours.

-

Work-up: Cool the reaction mixture to 0 °C and quench by the slow addition of 1M hydrochloric acid (100 mL). Separate the organic layer and extract the aqueous layer with DCM (3 x 50 mL).

-

Purification: Combine the organic layers, wash with brine (100 mL), dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel using a hexane-ethyl acetate gradient.

NMR Spectroscopy

-

Sample Preparation: Dissolve approximately 10-20 mg of the purified product in 0.7 mL of deuterated chloroform (CDCl₃) in an NMR tube.

-

Data Acquisition: Acquire ¹H and ¹³C NMR spectra on a 500 MHz spectrometer. For ¹H NMR, acquire 16 scans with a relaxation delay of 1 second. For ¹³C NMR, acquire 1024 scans with a relaxation delay of 2 seconds.

-

Data Processing: Process the raw data using appropriate NMR software. Apply a Fourier transform, phase correction, and baseline correction. Calibrate the chemical shifts using the residual solvent peak (CDCl₃: δ 7.26 ppm for ¹H and δ 77.16 ppm for ¹³C).

IR Spectroscopy

-

Sample Preparation: Place a small amount of the purified solid product directly onto the diamond crystal of an Attenuated Total Reflectance (ATR) accessory of an FTIR spectrometer.

-

Data Acquisition: Record the spectrum from 4000 to 400 cm⁻¹. Co-add 32 scans to improve the signal-to-noise ratio.

-

Data Processing: Perform a background subtraction using a spectrum of the clean ATR crystal.

Mass Spectrometry

-

Sample Preparation: Dissolve a small amount of the purified product in a suitable solvent (e.g., methanol or acetonitrile) to a concentration of approximately 1 mg/mL.

-

Data Acquisition: Introduce the sample into an Electron Ionization (EI) mass spectrometer via a direct insertion probe or a Gas Chromatography (GC) inlet. Acquire the mass spectrum over a range of m/z 50-500.

Visualizations

Synthetic Workflow

The following diagram illustrates a plausible synthetic workflow for the preparation and characterization of this compound.

Caption: A flowchart of the synthesis and characterization process.

Spectroscopic Analysis Logic

This diagram outlines the logical progression of spectroscopic analysis from sample to structural confirmation.

Caption: The process from sample preparation to structural elucidation.

An In-depth Technical Guide to (2-Hydroxypyridin-3-yl)(phenyl)methanone

For Researchers, Scientists, and Drug Development Professionals

Abstract

(2-Hydroxypyridin-3-yl)(phenyl)methanone, a heterocyclic ketone, has garnered interest within the scientific community for its potential applications in medicinal chemistry. This technical guide provides a comprehensive overview of the discovery, history, synthesis, and biological activities of this compound. Detailed experimental protocols, quantitative data, and visualizations of relevant chemical and biological pathways are presented to serve as a valuable resource for researchers in the field.

Introduction

This compound, also known as 3-benzoyl-2-hydroxypyridine, is an aromatic ketone featuring a pyridine ring scaffold. The presence of the hydroxyl and benzoyl groups on the pyridine core imparts specific chemical properties and potential biological activities. Pyridine and its derivatives are fundamental heterocyclic compounds that form the core structure of numerous natural products, pharmaceuticals, and agrochemicals. The exploration of substituted pyridones, including this compound, continues to be an active area of research, with a focus on discovering novel therapeutic agents.

Discovery and History

The specific historical details surrounding the initial discovery and synthesis of this compound are not extensively documented in a single seminal publication. However, its synthesis is conceptually linked to established organic chemistry reactions, particularly the Friedel-Crafts acylation of pyridines. The preparation of the related precursor, 3-benzoylpyridine, was described as a modification of the Wolffenstein and Hartwich method, suggesting that the foundational chemistry has been understood for a considerable time. The ongoing interest in pyridone derivatives for their diverse biological activities has likely led to the synthesis and investigation of this particular compound in various research contexts.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is provided in the table below.

| Property | Value |

| CAS Number | 27039-12-9 |

| Molecular Formula | C₁₂H₉NO₂ |

| Molecular Weight | 199.21 g/mol |

| Appearance | Likely a solid at room temperature |

| Solubility | Expected to be soluble in organic solvents |

Synthesis

The synthesis of this compound can be approached through several synthetic routes. One plausible and commonly employed method is the Friedel-Crafts acylation of a suitably protected 2-hydroxypyridine derivative.

General Synthetic Approach: Friedel-Crafts Acylation

The Friedel-Crafts acylation involves the reaction of an aromatic ring with an acylating agent, typically an acyl halide or anhydride, in the presence of a Lewis acid catalyst.[1][2] For the synthesis of this compound, 2-hydroxypyridine or a protected analogue would serve as the aromatic substrate and benzoyl chloride or benzoic anhydride as the acylating agent. Aluminum chloride (AlCl₃) is a common Lewis acid catalyst for this transformation.[1]

The general workflow for this synthetic approach is illustrated below.

Caption: General workflow for the synthesis of this compound.

Detailed Experimental Protocol (Hypothetical)

The following is a hypothetical, yet plausible, experimental protocol based on standard organic synthesis techniques for a Friedel-Crafts acylation.

Materials:

-

2-Methoxypyridine (as a protected form of 2-hydroxypyridine)

-

Benzoyl chloride

-

Anhydrous aluminum chloride (AlCl₃)

-

Anhydrous dichloromethane (DCM)

-

Hydrochloric acid (1 M)

-

Saturated sodium bicarbonate solution

-

Brine

-

Anhydrous sodium sulfate

-

Silica gel for column chromatography

-

Solvents for chromatography (e.g., hexane/ethyl acetate mixture)

Procedure:

-

To a stirred solution of 2-methoxypyridine in anhydrous DCM under an inert atmosphere (e.g., nitrogen or argon) at 0 °C, add anhydrous AlCl₃ portion-wise.

-

Allow the mixture to stir for 15-30 minutes at 0 °C.

-

Slowly add benzoyl chloride to the reaction mixture.

-

Allow the reaction to warm to room temperature and stir for several hours, monitoring the progress by thin-layer chromatography (TLC).

-

Upon completion, carefully pour the reaction mixture into a beaker of ice-cold 1 M HCl.

-

Separate the organic layer, and extract the aqueous layer with DCM.

-

Combine the organic layers and wash sequentially with saturated sodium bicarbonate solution and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by silica gel column chromatography using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexane).

-

The resulting intermediate, (2-methoxypyridin-3-yl)(phenyl)methanone, can then be demethylated using a reagent such as boron tribromide (BBr₃) to yield the final product, this compound.

Spectroscopic Data

The structural confirmation of this compound relies on various spectroscopic techniques. Below is a table summarizing the expected spectroscopic data.

| Spectroscopic Technique | Expected Data |

| ¹H NMR | Aromatic protons of the pyridine and phenyl rings, and a broad singlet for the hydroxyl proton. |

| ¹³C NMR | Carbonyl carbon signal, and signals for the aromatic carbons of the pyridine and phenyl rings. |

| IR Spectroscopy | Characteristic peaks for the C=O (ketone) and O-H (hydroxyl) functional groups. |

| Mass Spectrometry | A molecular ion peak corresponding to the molecular weight of the compound. |

Note: Specific chemical shifts and coupling constants would need to be determined experimentally.

Biological Activities and Potential Applications

While specific biological studies on this compound are not extensively reported, the broader class of pyridinone and hydroxypyridine derivatives has shown a wide range of pharmacological activities.

Anticancer Activity

Numerous studies have reported the anticancer potential of substituted pyridone derivatives.[3][4][5] These compounds have been shown to exhibit cytotoxicity against various cancer cell lines. The proposed mechanisms often involve the inhibition of key enzymes or signaling pathways involved in cancer cell proliferation and survival. For instance, some cyanopyridine derivatives have been investigated as PIM-1 kinase inhibitors, a target in breast cancer therapy.[5]

Antimicrobial Activity

Hydroxypyridine derivatives have also been evaluated for their antimicrobial properties.[6][7][8][9] The ability of some of these compounds to chelate metal ions, such as iron(III), is believed to contribute to their antimicrobial action by depriving bacteria of essential nutrients.[8] Studies have shown activity against both Gram-positive and Gram-negative bacteria.

Other Potential Activities

The hydroxypyridine scaffold is present in compounds with a variety of other biological effects, including anti-inflammatory, antiviral, and neuroprotective activities.[10][11][12] For example, some 3-hydroxypyridine derivatives have been shown to modulate the activity of monoamine oxidase, an enzyme involved in neurotransmitter metabolism.[11]

Potential Signaling Pathways

The exact signaling pathways modulated by this compound have not been elucidated. However, based on the activities of related compounds, several pathways could be relevant targets.

Caption: Hypothesized signaling pathways potentially modulated by the compound.

Conclusion

This compound represents a molecule of interest within the broader class of biologically active pyridone derivatives. While its specific history and biological profile are still areas for further investigation, its chemical structure suggests potential for applications in drug discovery, particularly in the development of anticancer and antimicrobial agents. This technical guide provides a foundational understanding of the compound and is intended to facilitate future research and development efforts. Detailed experimental validation of the proposed synthesis and in-depth biological evaluations are necessary to fully uncover the therapeutic potential of this and related compounds.

References

- 1. Friedel–Crafts reaction - Wikipedia [en.wikipedia.org]

- 2. Friedel–Crafts Acylation [sigmaaldrich.com]

- 3. researchgate.net [researchgate.net]

- 4. alliedacademies.org [alliedacademies.org]

- 5. Design, synthesis, and anti-breast cancer activity evaluation of novel 3-cyanopyridine derivatives as PIM-1 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 6. New 3-Hydroxypyridine-4-one Analogues: Their Synthesis, Antimicrobial Evaluation, Molecular Docking, and In Silico ADME Prediction - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Design, synthesis, and antimicrobial evaluation of hexadentate hydroxypyridinones with high iron(III) affinity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Novel 2-Hydroselenonicotinonitriles and Selenopheno[2, 3-b]pyridines: Efficient Synthesis, Molecular Docking-DFT Modeling, and Antimicrobial Assessment - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Biological activities of 3,4,5-trihydroxypiperidines and their N- and O-derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. Synthesis, evaluation of biological activity and SAR of new thioalkyl derivatives of pyridine - PubMed [pubmed.ncbi.nlm.nih.gov]

(2-Hydroxypyridin-3-yl)(phenyl)methanone molecular weight and formula.

For Researchers, Scientists, and Drug Development Professionals

Introduction

(2-Hydroxypyridin-3-yl)(phenyl)methanone is a heterocyclic ketone with a molecular structure featuring a phenyl group and a 2-hydroxypyridine moiety linked by a carbonyl group. This compound belongs to the broader class of hydroxypyridinones, a scaffold of significant interest in medicinal chemistry due to its diverse biological activities. This technical guide provides a comprehensive overview of the molecular properties, synthesis, and potential biological relevance of this compound and its close analogs.

Molecular Profile

The fundamental molecular characteristics of this compound are summarized in the table below.

| Property | Value | Source(s) |

| Molecular Formula | C₁₂H₉NO₂ | [1][2] |

| Molecular Weight | 199.21 g/mol | [1][2] |

| CAS Number | 27039-12-9 | [1][2][3] |

| MDL Number | MFCD00234779 | [2] |

Synthesis

A two-stage synthesis for similar 5-aroyl-2-aryl-3-hydroxypyridin-4(1H)-ones has been described, which involves the refluxing of 5-aroyl-3-(benzyloxy)-2-(het)aryl-4H-pyran-4-ones with ammonium acetate in acetic acid, followed by debenzylation.[4]

A general workflow for the synthesis of such hydroxypyridone derivatives is outlined below.

References

In-depth Technical Guide: (2-Hydroxypyridin-3-yl)(phenyl)methanone and its Potential as a Therapeutic Agent

For the attention of: Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the therapeutic potential of (2-Hydroxypyridin-3-yl)(phenyl)methanone and its structural analogs. The primary focus of this document is the elucidation of its core mechanism of action, a summary of its biological activity, and detailed experimental methodologies. The central therapeutic target identified for this class of compounds is the endonuclease enzyme of the influenza A virus, a critical component in the viral replication cycle. This guide consolidates current research to facilitate further investigation and drug development efforts targeting this promising antiviral scaffold.

Introduction: The Therapeutic Promise of the 3-Hydroxypyridin-2(1H)-one Scaffold

The compound this compound, also known as 3-benzoyl-2-hydroxypyridine, belongs to the 3-hydroxypyridin-2(1H)-one chemical class. This scaffold has emerged as a significant pharmacophore in medicinal chemistry, demonstrating a range of biological activities. Notably, research has highlighted the potent inhibitory effects of phenyl-substituted 3-hydroxypyridin-2(1H)-ones against the endonuclease activity of the influenza A virus RNA-dependent RNA polymerase. Given the persistent global health threat posed by seasonal and pandemic influenza, and the emergence of resistance to existing antiviral drugs, the development of novel therapeutics with alternative mechanisms of action is of paramount importance. This guide will delve into the specific potential of this compound and its analogs as inhibitors of this key viral enzyme.

Primary Therapeutic Target: Influenza A PA Endonuclease

The primary and most extensively studied therapeutic target for the 3-hydroxypyridin-2(1H)-one class of compounds is the N-terminal domain of the influenza A virus polymerase acidic protein (PA), which harbors the endonuclease activity. This enzyme is essential for viral transcription through a mechanism known as "cap-snatching".

The "Cap-Snatching" Mechanism of Influenza Virus

Influenza virus, being an RNA virus, cannot produce its own 5' cap for its messenger RNA (mRNA), a structure crucial for recognition by the host cell's translational machinery. To overcome this, the virus utilizes a "cap-snatching" process. The viral RNA-dependent RNA polymerase, a heterotrimer of PA, PB1, and PB2 subunits, cleaves the 5' end of host cell pre-mRNAs, approximately 10-13 nucleotides downstream of the cap. This capped fragment is then used as a primer to initiate the transcription of viral mRNAs by the PB1 subunit. The endonuclease activity responsible for this cleavage resides in the PA subunit. By inhibiting this endonuclease, compounds like this compound can effectively block viral replication.

Quantitative Biological Data

| Compound ID | Structure / Substitution | Target | Assay Type | IC50 (nM) | Reference |

| Analog 1 | 5-(p-fluorophenyl)-3-hydroxypyridin-2(1H)one | Influenza A Endonuclease | Fluorescence Assay | <1000 | Parhi et al., 2013 |

| Analog 2 | 6-(p-fluorophenyl)-3-hydroxypyridin-2(1H)one | Influenza A Endonuclease | Fluorescence Assay | <1000 | Parhi et al., 2013 |

| Analog 3 | 5,6-bis(4-fluorophenyl)-3-hydroxypyridin-2(1H)-one | Influenza A Endonuclease | Fluorescence Assay | 11 | Parhi et al., 2013 |

| Analog 4 | 5-(4-carboxyphenyl)-6-(4-fluorophenyl)-3-hydroxypyridin-2(1H)-one | Influenza A Endonuclease | Fluorescence Assay | 23 | Parhi et al., 2013 |

Note: The IC50 values are indicative of the potency of the analogs and provide a benchmark for the potential activity of this compound.

Experimental Protocols

Detailed experimental protocols are crucial for the replication and extension of research findings. The following sections outline the methodologies for the synthesis of phenyl-substituted 3-hydroxypyridin-2(1H)-ones and the assay used to determine their influenza A endonuclease inhibitory activity, based on published literature.

General Synthesis of Phenyl-Substituted 3-Hydroxypyridin-2(1H)-ones

The synthesis of the 3-hydroxypyridin-2(1H)-one scaffold with phenyl substitutions typically involves a multi-step process. A common route starts from a substituted pyridine derivative, followed by Suzuki-Miyaura cross-coupling to introduce the phenyl groups, and subsequent deprotection steps.

Protocol Outline:

-

Bromination of the Pyridine Core: A suitable starting pyridine, such as 2,3-dimethoxypyridine, is brominated using an agent like N-bromosuccinimide (NBS) in a suitable solvent (e.g., acetic acid) to yield the corresponding bromo-pyridine derivative.

-

Suzuki-Miyaura Cross-Coupling: The brominated intermediate is then subjected to a Suzuki-Miyaura cross-coupling reaction with the desired phenylboronic acid in the presence of a palladium catalyst (e.g., PdCl2(PPh3)2) and a base (e.g., Na2CO3) in a solvent system like 1,4-dioxane and water. This step introduces the phenyl substituent(s).

-

Deprotection: The protecting groups on the hydroxyl and pyridone functionalities (e.g., methyl ethers) are removed. A common reagent for this demethylation is boron tribromide (BBr3) in a solvent like dichloromethane.

-

Purification: The final product is purified using standard techniques such as column chromatography to yield the desired phenyl-substituted 3-hydroxypyridin-2(1H)-one.

Influenza A Endonuclease Inhibition Assay (Fluorescence-Based)

The inhibitory activity of the synthesized compounds against influenza A endonuclease is typically determined using a high-throughput fluorescence-based assay. This can be either a Förster Resonance Energy Transfer (FRET) assay or a fluorescence polarization (FP) assay.

Principle of the FRET-based Assay:

A short, single-stranded nucleic acid substrate is synthesized with a fluorophore at one end and a quencher at the other. In its intact state, the proximity of the quencher to the fluorophore results in a low fluorescence signal. Upon cleavage by the influenza A endonuclease, the fluorophore and quencher are separated, leading to an increase in fluorescence. The rate of this increase is proportional to the enzyme's activity. Inhibitors will slow down this rate.

Protocol Outline:

-

Reagent Preparation:

-

Prepare a stock solution of the test compound in DMSO.

-

Dilute the recombinant influenza A PA endonuclease to the desired concentration in assay buffer (e.g., containing HEPES, NaCl, MgCl2, and TCEP).

-

Dilute the FRET substrate to the desired concentration in the same assay buffer.

-

-

Assay Procedure:

-

In a microplate, add the test compound at various concentrations.

-

Add the diluted endonuclease to each well and incubate for a pre-determined time to allow for inhibitor binding.

-

Initiate the reaction by adding the FRET substrate to each well.

-

Monitor the increase in fluorescence over time using a plate reader with appropriate excitation and emission wavelengths.

-

-

Data Analysis:

-

Calculate the initial reaction rates from the fluorescence data.

-

Plot the percentage of inhibition against the logarithm of the inhibitor concentration.

-

Determine the IC50 value by fitting the data to a suitable dose-response curve.

-

Other Potential Therapeutic Targets

While the inhibition of influenza A endonuclease is the most well-documented activity for this class of compounds, the broader family of pyridinone derivatives is known to exhibit a wide range of biological effects. These include, but are not limited to, antimicrobial, anticancer, and anti-inflammatory activities. Further screening of this compound against a panel of other therapeutic targets could reveal additional pharmacological properties and expand its potential clinical applications.

Conclusion and Future Directions

This compound and its analogs represent a promising class of compounds targeting the influenza A PA endonuclease. The well-defined mechanism of action, coupled with the potent inhibitory activity of some of its derivatives, makes this scaffold an attractive starting point for the development of novel anti-influenza therapeutics.

Future research should focus on:

-

The synthesis and biological evaluation of this compound to determine its specific IC50 value against influenza A endonuclease.

-

Further optimization of the 3-hydroxypyridin-2(1H)-one scaffold to enhance potency, selectivity, and pharmacokinetic properties.

-

In vivo efficacy studies in relevant animal models of influenza infection.

-

Broad-panel screening to explore other potential therapeutic applications of this chemical class.

This technical guide serves as a foundational resource for researchers dedicated to advancing the field of antiviral drug discovery and development. The insights provided herein are intended to catalyze further investigation into this promising area of medicinal chemistry.

Methodological & Application

Synthesis of (2-Hydroxypyridin-3-yl)(phenyl)methanone from 2,3-Dihydroxypyridine: An Application Note and Protocol

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed protocol for the synthesis of (2-Hydroxypyridin-3-yl)(phenyl)methanone, a valuable scaffold in medicinal chemistry, starting from 2,3-dihydroxypyridine. The synthesis proceeds via a two-step sequence involving an initial esterification of 2,3-dihydroxypyridine with benzoyl chloride to yield 2,3-bis(benzoyloxy)pyridine, followed by a Lewis acid-catalyzed Fries rearrangement to afford the target compound. This application note includes a comprehensive experimental protocol, a summary of expected quantitative data, and visualizations of the reaction pathway and experimental workflow to aid in the successful execution of this synthesis.

Introduction

Hydroxy- and keto-substituted pyridines are important pharmacophores found in a wide range of biologically active molecules. The title compound, this compound, combines these features and represents a key intermediate for the development of novel therapeutics. Direct acylation of 2,3-dihydroxypyridine via Friedel-Crafts reaction is generally not feasible due to the electron-deficient nature of the pyridine ring and potential complexation of the Lewis acid catalyst with the nitrogen and hydroxyl groups. The Fries rearrangement of an aryl ester offers a robust alternative for the introduction of an acyl group onto the pyridine ring. This method involves the intramolecular migration of an acyl group from an ester to the aromatic ring, catalyzed by a Lewis acid.

Overall Reaction Scheme

The synthesis of this compound from 2,3-dihydroxypyridine is proposed to proceed in two sequential steps as illustrated below.

Caption: Overall two-step synthesis of this compound.

Experimental Protocols

Step 1: Synthesis of 2,3-Bis(benzoyloxy)pyridine (Intermediate)

Materials:

-

2,3-Dihydroxypyridine

-

Benzoyl chloride

-

Pyridine (anhydrous)

-

Dichloromethane (DCM, anhydrous)

-

1 M Hydrochloric acid (HCl)

-

Saturated sodium bicarbonate (NaHCO₃) solution

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄)

-

Round-bottom flask

-

Magnetic stirrer

-

Dropping funnel

-

Ice bath

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 2,3-dihydroxypyridine (1.0 eq.) in anhydrous dichloromethane.

-

Add anhydrous pyridine (2.2 eq.) to the solution and cool the mixture to 0 °C in an ice bath.

-

Slowly add benzoyl chloride (2.2 eq.) dropwise to the stirred solution over 15-20 minutes, maintaining the temperature at 0 °C.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-16 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction by adding 1 M HCl.

-

Transfer the mixture to a separatory funnel and separate the organic layer.

-

Wash the organic layer sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure using a rotary evaporator.

-

Purify the crude product by column chromatography on silica gel to obtain 2,3-bis(benzoyloxy)pyridine.

Step 2: Fries Rearrangement to this compound (Final Product)

Materials:

-

2,3-Bis(benzoyloxy)pyridine

-

Aluminum chloride (AlCl₃, anhydrous)

-

Nitromethane (anhydrous)

-

Ice

-

Concentrated Hydrochloric acid (HCl)

-

Diethyl ether or Ethyl acetate

-

Round-bottom flask

-

Magnetic stirrer

-

Inert atmosphere setup

-

Ice bath

-

Büchner funnel

Procedure:

-

In a flame-dried round-bottom flask under an inert atmosphere, add anhydrous aluminum chloride (5.0 eq.).

-

Carefully add anhydrous nitromethane to the flask and stir until the AlCl₃ is fully dissolved. This may be an exothermic process.

-

Cool the solution in an ice bath.

-

Add a solution of 2,3-bis(benzoyloxy)pyridine (1.0 eq.) in a small amount of anhydrous nitromethane to the AlCl₃ solution.

-

Allow the reaction mixture to stir at room temperature for 6-8 hours. The reaction should be monitored by TLC or HPLC for the consumption of the starting material and the formation of the product.

-

After the reaction is complete, carefully pour the reaction mixture onto crushed ice containing concentrated HCl.

-

Stir the mixture until the ice has melted and the aluminum salts have dissolved.

-

Extract the aqueous layer with a suitable organic solvent (e.g., diethyl ether or ethyl acetate).

-

Combine the organic extracts and wash with brine.

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

-

The crude product can be purified by recrystallization or column chromatography to yield this compound.

Data Presentation

Table 1: Summary of Expected Yields and Physical Properties.

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Expected Yield (%) | Physical State | Melting Point (°C) |

| 2,3-Bis(benzoyloxy)pyridine | C₁₉H₁₃NO₄ | 319.32 | 85-95 | Solid | To be determined |

| This compound | C₁₂H₉NO₂ | 199.21 | 60-75 | Solid | To be determined |

Mandatory Visualizations

Experimental Workflow

Caption: Workflow for the synthesis of this compound.

Fries Rearrangement Mechanism

Caption: Proposed mechanism for the Fries rearrangement step.

Discussion

The success of this synthesis hinges on the effective execution of the Fries rearrangement. The regioselectivity of this step on the 2,3-disubstituted pyridine ring is a critical consideration. Based on the directing effects of the hydroxyl (after complexation with AlCl₃) and the pyridine nitrogen, the benzoyl group is anticipated to migrate to the C4 or C6 position. The reaction temperature can be adjusted to favor either the ortho or para product, as is typical for Fries rearrangements.[1] Lower temperatures generally favor the para-product, while higher temperatures favor the ortho-product.[1] In the context of the 2,3-dihydroxypyridine scaffold, the "ortho" positions relative to the C2-oxygen are C3 (already substituted) and C1 (the nitrogen), while the "para" position is C5. Relative to the C3-oxygen, the "ortho" positions are C2 and C4, and the "para" position is C6. The electronic and steric environment will ultimately dictate the final product distribution.

It is recommended to perform a small-scale pilot reaction to determine the optimal conditions and to identify the major regioisomer formed. Characterization of the final product by NMR (¹H, ¹³C, and 2D techniques like HMBC and HSQC) and mass spectrometry is essential to confirm its structure.

Safety Precautions

-

This synthesis should be performed in a well-ventilated fume hood.

-

Anhydrous reagents and solvents are crucial for the success of the reactions.

-

Aluminum chloride is corrosive and reacts violently with water. Handle with care.

-

Benzoyl chloride is a lachrymator and corrosive.

-

Pyridine and nitromethane are flammable and toxic.

-

Appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves, must be worn at all times.

References

Application Notes and Protocols for the Synthesis of (2-Hydroxypyridin-3-yl)(phenyl)methanone

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed experimental protocol for the synthesis of (2-Hydroxypyridin-3-yl)(phenyl)methanone. The proposed synthetic route is a two-step process commencing with the benzoylation of 2-hydroxypyridine to yield 2-benzoyloxypyridine, followed by a Lewis acid-catalyzed Fries rearrangement to afford the target compound. This method is based on established chemical principles and provides a robust pathway for obtaining the desired product.

Experimental Protocols

This synthesis is divided into two primary stages: the preparation of the intermediate, 2-benzoyloxypyridine, and its subsequent Fries rearrangement to this compound.

Step 1: Synthesis of 2-Benzoyloxypyridine

This procedure details the O-benzoylation of 2-hydroxypyridine using benzoyl chloride in the presence of a base.

Materials:

-

2-Hydroxypyridine

-

Benzoyl chloride

-

Pyridine

-

Basic alumina

-

Dichloromethane (CH₂Cl₂)

-

Sodium sulfate (Na₂SO₄)

-

Round-bottom flask (50 mL)

-

Magnetic stirrer and stir bar

-

Reflux condenser (optional, for conventional heating)

-

Microwave reactor or heating mantle

-

Standard glassware for workup

Procedure:

-

In a 50 mL round-bottom flask, combine 2-hydroxypyridine (2.0 mmol, 1.0 eq), basic alumina (2.0 g), and pyridine (0.6 mmol, 0.3 eq).

-

To this mixture, add benzoyl chloride (4.0 mmol, 2.0 eq).

-

The resulting mixture is stirred to create a free-flowing powder.

-

Microwave-assisted reaction: Irradiate the mixture in a microwave reactor at 300 W. The reaction progress should be monitored by Thin Layer Chromatography (TLC).

-

Conventional heating (alternative): Add 15 mL of anhydrous dichloromethane and heat the mixture to reflux. Monitor the reaction by TLC until the starting material is consumed.

-

Upon completion, cool the reaction mixture to room temperature.

-

Extract the product with dichloromethane (3 x 15 mL).

-

Combine the organic extracts, wash with water, and dry over anhydrous sodium sulfate.

-

Filter the mixture and remove the solvent under reduced pressure to yield the crude 2-benzoyloxypyridine, which can be purified by crystallization.

Step 2: Synthesis of this compound via Fries Rearrangement

This protocol describes the rearrangement of 2-benzoyloxypyridine to the target ortho-hydroxyketone. The Fries rearrangement is catalyzed by a Lewis acid, and higher temperatures generally favor the formation of the ortho-isomer.[1][2][3]

Materials:

-

2-Benzoyloxypyridine (from Step 1)

-

Anhydrous aluminum chloride (AlCl₃)

-

Anhydrous nitrobenzene or 1,2-dichloroethane

-

Hydrochloric acid (1 M)

-

Dichloromethane (CH₂Cl₂)

-

Sodium bicarbonate solution (saturated)

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Three-neck round-bottom flask (100 mL)

-

Thermometer

-

Heating mantle with stirrer

-

Dropping funnel

-

Ice bath

Procedure:

-

In a 100 mL three-neck round-bottom flask equipped with a thermometer, magnetic stirrer, and a nitrogen inlet, suspend anhydrous aluminum chloride (1.2 eq) in anhydrous nitrobenzene (20 mL).

-

Cool the suspension in an ice bath to 0-5 °C.

-

Dissolve 2-benzoyloxypyridine (1.0 eq) in anhydrous nitrobenzene (10 mL) and add it dropwise to the cooled AlCl₃ suspension over 30 minutes, maintaining the internal temperature below 10 °C.

-

After the addition is complete, slowly raise the temperature to 120-130 °C and maintain it for 4-6 hours. Monitor the reaction progress by TLC.

-

Once the reaction is complete, cool the mixture to room temperature and then carefully pour it onto a mixture of crushed ice and concentrated hydrochloric acid.

-

Extract the aqueous layer with dichloromethane (3 x 30 mL).

-

Combine the organic layers and wash sequentially with 1 M HCl, saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to remove the solvent.

-

The crude product can be purified by column chromatography on silica gel to afford pure this compound.

Data Presentation

The following tables provide a structured format for recording experimental data.

Table 1: Reagent Quantities and Expected Products

| Compound | Molecular Weight ( g/mol ) | Molar Equivalents | Amount (mmol) | Mass/Volume |

| Step 1: Synthesis of 2-Benzoyloxypyridine | ||||

| 2-Hydroxypyridine | 95.10 | 1.0 | 2.0 | 190.2 mg |

| Benzoyl chloride | 140.57 | 2.0 | 4.0 | 0.47 mL |

| Pyridine | 79.10 | 0.3 | 0.6 | 0.05 mL |

| 2-Benzoyloxypyridine (Product) | 199.21 | - | - | - |

| Step 2: Fries Rearrangement | ||||

| 2-Benzoyloxypyridine | 199.21 | 1.0 | (e.g., 1.0) | 199.2 mg |

| Aluminum chloride | 133.34 | 1.2 | (e.g., 1.2) | 160.0 mg |

| This compound (Product) | 199.21 | - | - | - |

Table 2: Analytical Data for this compound

| Analysis | Expected Results |

| Appearance | Crystalline solid |

| Melting Point | To be determined |

| ¹H NMR | Peaks corresponding to the pyridyl and phenyl protons. A downfield singlet for the hydroxyl proton. |

| ¹³C NMR | Resonances for the carbonyl carbon, and aromatic carbons of both the pyridine and phenyl rings. |

| IR (cm⁻¹) | Broad absorption for the O-H stretch (around 3400-3200 cm⁻¹), C=O stretch (around 1650 cm⁻¹), and C=C/C=N aromatic stretches. |

| Mass Spec (m/z) | [M+H]⁺ at approximately 200.07. |

Mandatory Visualization

Diagram 1: Overall Synthetic Workflow

References

- 1. US4942239A - Process for the production of 2-hydroxypyridine - Google Patents [patents.google.com]

- 2. Solved 2'-hydroxyacetophenone (1 eq) and benzoyl chloride (1 | Chegg.com [chegg.com]

- 3. US4968803A - Process for the preparation of 2-hydroxypyridine or quinoline compounds - Google Patents [patents.google.com]

Applications of (2-Hydroxypyridin-3-yl)(phenyl)methanone in Medicinal Chemistry: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

The pyridinone scaffold is a prominent heterocyclic motif in medicinal chemistry, recognized for its diverse pharmacological activities. (2-Hydroxypyridin-3-yl)(phenyl)methanone, a member of this class, holds significant potential for the development of novel therapeutic agents. The core structure, featuring a hydroxypyridine ring linked to a phenyl ketone, provides a versatile framework for modification to optimize biological activity. This document outlines the potential applications of this compound and its derivatives in medicinal chemistry, focusing on anticancer, antimicrobial, and anti-inflammatory activities. While specific quantitative data for the parent compound is limited in publicly available literature, the broader pyridinone class exhibits a wide range of biological effects, suggesting promising avenues for future research and drug development. Pyridinone-containing compounds are known to exhibit a broad spectrum of pharmacological properties, including antitumor, antimicrobial, anti-inflammatory, antimalarial, and antidepressant effects, making this scaffold a focal point in medicinal chemistry.[1][2]

I. Potential Therapeutic Applications

Anticancer Activity

Pyridinone derivatives have demonstrated significant potential as anticancer agents.[3] The structural features of the pyridinone ring allow for interactions with various biological targets involved in cancer progression. While specific studies on this compound are not extensively reported, related compounds have shown promising activity. For instance, a series of novel 2-pyridone derivatives demonstrated anti-hepatitis B virus (HBV) activity, with some analogs showing moderate to good activity against HBV DNA replication.[4] Another study on pyridine-ureas identified compounds with potent in vitro growth inhibitory activity against breast cancer cell lines.[5]

Antimicrobial Activity

The pyridinone scaffold is a known pharmacophore in the design of antimicrobial agents.[6] These compounds have shown activity against a range of bacterial and fungal pathogens. The mechanism of action is often attributed to their ability to chelate metal ions essential for microbial growth or to inhibit key microbial enzymes. For example, 4-hydroxy-2-pyridone alkaloids have been reported to exhibit antifungal and antibacterial activities.[6]

Anti-inflammatory Activity

Chronic inflammation is a key factor in the pathogenesis of numerous diseases. Pyridinone derivatives have been investigated for their anti-inflammatory properties.[7] The anti-inflammatory effects of new 3-hydroxy pyridine-4-one derivatives have been demonstrated in both carrageenan-induced paw edema and croton oil-induced ear edema models.[7] The proposed mechanism for some derivatives involves the inhibition of cyclooxygenase (COX) enzymes, which are key mediators of inflammation.[8]

II. Quantitative Data for Related Pyridinone Derivatives

| Compound Class | Biological Activity | Assay | Target/Organism | Measured Value (IC50/MIC) | Reference |

| Pyridine-urea derivatives | Anticancer | MTT Assay | MCF-7 (Breast Cancer) | 0.11 µM | [5] |

| Pyridine derivatives | Anticancer | FASN Inhibition Assay | HepG2 (Liver Cancer) | 28 µM | [3] |

| 4-Hydroxy-2-pyridone alkaloids | Antimicrobial | Microbroth Dilution | Staphylococcus aureus | 1.56 - 25 µM | [6] |

| 4-Hydroxy-2-pyridone alkaloids | Antimicrobial | Microbroth Dilution | Methicillin-resistant S. aureus (MRSA) | 1.56 - 25 µM | [6] |

| 3-Hydroxy pyridine-4-one derivative (Compound A) | Anti-inflammatory | Carrageenan-induced paw edema | Rat | 67% inhibition at 20 mg/kg | [7] |

| Pyrido[2,3-d]pyridazine-2,8-dione derivative (Compound 7c) | Anti-inflammatory | COX-1/COX-2 Inhibition | In vitro | Dual Inhibitor | [8] |

III. Experimental Protocols

The following are generalized protocols for assessing the biological activities of this compound and its derivatives.

In Vitro Anticancer Activity: MTT Assay

This protocol outlines a common method for assessing the cytotoxic effects of a compound on cancer cell lines.[5]

Materials:

-

Cancer cell line of interest (e.g., MCF-7, HepG2)

-

Dulbecco's Modified Eagle's Medium (DMEM) or other appropriate cell culture medium

-

Fetal Bovine Serum (FBS)

-

Penicillin-Streptomycin solution

-

This compound (dissolved in DMSO)

-

3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution

-

Dimethyl sulfoxide (DMSO)

-

96-well microplates

-

CO2 incubator

Procedure:

-

Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5 x 10^3 cells/well and incubate for 24 hours at 37°C in a 5% CO2 atmosphere.

-

Compound Treatment: Prepare serial dilutions of this compound in the culture medium. Add 100 µL of each concentration to the respective wells. Include a vehicle control (DMSO) and a positive control (e.g., Doxorubicin).

-

Incubation: Incubate the plate for 48-72 hours at 37°C in a 5% CO2 atmosphere.

-

MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.

-

Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).

Antimicrobial Susceptibility Testing: Broth Microdilution Method

This protocol is used to determine the Minimum Inhibitory Concentration (MIC) of a compound against a specific microorganism.[9][10]

Materials:

-

Bacterial or fungal strain of interest

-

Mueller-Hinton Broth (MHB) or other appropriate broth medium

-

This compound (dissolved in a suitable solvent)

-

96-well microplates

-

Bacterial/fungal inoculum standardized to 0.5 McFarland turbidity

-

Incubator

Procedure:

-

Compound Dilution: Prepare serial two-fold dilutions of the compound in the broth medium directly in the 96-well plate.

-

Inoculation: Add a standardized inoculum of the microorganism to each well, resulting in a final concentration of approximately 5 x 10^5 CFU/mL.

-

Controls: Include a positive control (broth with inoculum, no compound) and a negative control (broth only).

-

Incubation: Incubate the plate at the optimal temperature for the microorganism (e.g., 37°C for most bacteria) for 18-24 hours.

-

MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

In Vitro Anti-inflammatory Activity: Inhibition of Nitric Oxide (NO) Production in Macrophages

This assay measures the ability of a compound to inhibit the production of nitric oxide, a key inflammatory mediator, in lipopolysaccharide (LPS)-stimulated macrophages.[11]

Materials:

-

RAW 264.7 murine macrophage cell line

-

DMEM medium supplemented with FBS and antibiotics

-

Lipopolysaccharide (LPS)

-

This compound (dissolved in DMSO)

-

Griess Reagent

-

96-well plates

Procedure:

-

Cell Seeding: Seed RAW 264.7 cells in a 96-well plate at a density of 5 x 10^4 cells/well and allow them to adhere overnight.

-

Compound Treatment: Pre-treat the cells with various concentrations of the test compound for 1 hour.

-

LPS Stimulation: Stimulate the cells with LPS (e.g., 1 µg/mL) for 24 hours to induce NO production. Include a control group with no LPS stimulation.

-

Nitrite Measurement: Collect the cell culture supernatant. Mix 50 µL of the supernatant with 50 µL of Griess Reagent in a new 96-well plate.

-

Absorbance Reading: After a 10-minute incubation at room temperature, measure the absorbance at 540 nm.

-

Data Analysis: Calculate the percentage of NO inhibition compared to the LPS-stimulated control and determine the IC50 value.

IV. Visualizations

The following diagrams illustrate a general workflow for drug discovery and a hypothetical signaling pathway that could be modulated by this compound.

Caption: A simplified workflow for the drug discovery and development process.

Caption: A hypothetical anti-inflammatory mechanism of action.

References

- 1. Synthesis, Anti-Inflammatory, and Molecular Docking Studies of New Heterocyclic Derivatives Comprising Pyrazole, Pyridine, and/or Pyran Moieties - PMC [pmc.ncbi.nlm.nih.gov]

- 2. turkjps.org [turkjps.org]

- 3. Pyridine derivatives as anticancer lead compounds with Fatty Acid Synthase as the target: An in silico-guided in vitro study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Pyridine-Ureas as Potential Anticancer Agents: Synthesis and In Vitro Biological Evaluation - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Two New 4-Hydroxy-2-pyridone Alkaloids with Antimicrobial and Cytotoxic Activities from Arthrinium sp. GZWMJZ-606 Endophytic with Houttuynia cordata Thunb - PMC [pmc.ncbi.nlm.nih.gov]

- 7. A study on the anti-inflammatory effects of new derivatives of 3-hydroxy pyridine-4-one - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Discovery of a new pyrido[2,3-d]pyridazine-2,8-dione derivative as a potential anti-inflammatory agent through COX-1/COX-2 dual inhibition - PMC [pmc.ncbi.nlm.nih.gov]

- 9. apec.org [apec.org]

- 10. woah.org [woah.org]